Enhanced Lipophilicity Over Key Analogs
Methyl 3-hydroxy-4-methyl-5-nitrobenzoate exhibits a predicted LogP of 1.92, which is significantly higher than the LogP of its demethylated analog, Methyl 3-hydroxy-4-nitrobenzoate (LogP 1.61), and its regioisomer, Methyl 3-hydroxy-2-methyl-4-nitrobenzoate (LogP 1.40) . This indicates a higher lipophilicity, which can impact membrane permeability and solubility in organic phases.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP = 1.91860 |
| Comparator Or Baseline | Methyl 3-hydroxy-4-nitrobenzoate (CAS 713-52-0): LogP = 1.61020 ; Methyl 3-hydroxy-2-methyl-4-nitrobenzoate (CAS 1031359-53-1): LogP = 1.39542 |
| Quantified Difference | ΔLogP = +0.31 to +0.52 |
| Conditions | Predicted values from computational models (e.g., ACD/Labs or similar) |
Why This Matters
Higher LogP correlates with increased membrane permeability and altered pharmacokinetic profiles, making this compound a distinct choice for applications requiring specific solubility or distribution characteristics.
